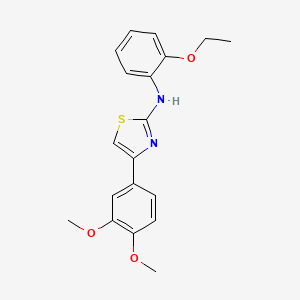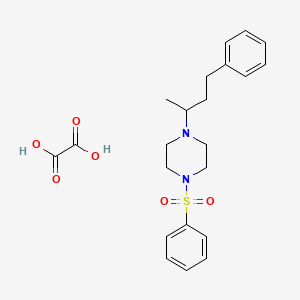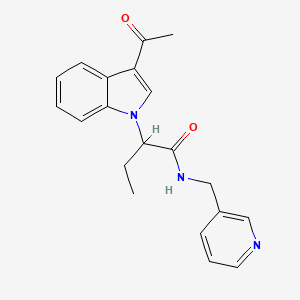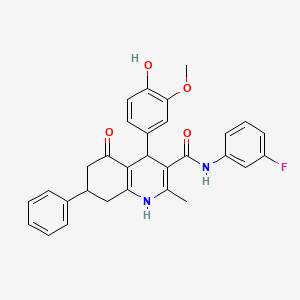![molecular formula C24H23NO3 B3944930 2-[4-(2,3-dimethylphenoxy)phenyl]-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3944930.png)
2-[4-(2,3-dimethylphenoxy)phenyl]-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
2-[4-(2,3-dimethylphenoxy)phenyl]-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C22H21NO3 and a molecular weight of 347.40704 This compound is known for its unique structural features, which include a phenoxy group and a methanoisoindole core
Preparation Methods
The synthesis of 2-[4-(2,3-dimethylphenoxy)phenyl]-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps. One common synthetic route includes the reaction of 2,3-dimethylphenol with 4-bromophenylacetic acid under basic conditions to form the intermediate 2,3-dimethylphenoxyphenylacetic acid . This intermediate is then subjected to cyclization with a suitable reagent, such as phthalic anhydride, to form the desired methanoisoindole core. The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent, such as toluene or xylene .
Chemical Reactions Analysis
2-[4-(2,3-dimethylphenoxy)phenyl]-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethylphenoxy)phenyl]-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to cell death . Additionally, it can bind to DNA and interfere with the replication process, making it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
Similar compounds to 2-[4-(2,3-dimethylphenoxy)phenyl]-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione include:
- 2-[4-(2,3-dimethylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 2-[4-(3,5-dimethylphenoxy)phenyl]acetic acid
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[4-(2,3-dimethylphenoxy)phenyl]-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-14-5-4-6-20(15(14)2)28-19-11-9-18(10-12-19)25-22(26)21-16-7-8-17(13-16)24(21,3)23(25)27/h4-12,16-17,21H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMFUJMILRNSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CC(C4(C3=O)C)C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(3-nitrobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944857.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(3-methoxyphenyl)glycinamide](/img/structure/B3944869.png)
![ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3944870.png)
![(3S*,4S*)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3944876.png)


![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide](/img/structure/B3944904.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B3944909.png)
![4-BUTYL-7-[(2-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B3944915.png)
![N-benzyl-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3944923.png)
![4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B3944936.png)


![(5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl}-2-furyl)methanol](/img/structure/B3944965.png)
